molecular formula C18H18N2O2S B286260 (5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B286260
M. Wt: 326.4 g/mol
InChI Key: OMJYIRAEXFBXAF-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in scientific research. This compound is also known as thiazolidinedione and has been the subject of extensive research due to its unique properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione involves the activation of PPARγ. This leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and decreased inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione include improved glucose and lipid metabolism, decreased inflammation, and improved insulin sensitivity. These effects make this compound a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.

Advantages and Limitations for Lab Experiments

The advantages of using (5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione in lab experiments include its ability to modulate specific biological pathways, its solubility in organic solvents, and its well-characterized mechanism of action. The limitations of this compound include its potential toxicity and the need for further research to fully understand its effects on human physiology.

Future Directions

For research on (5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione include exploring its potential therapeutic applications in the treatment of metabolic disorders, as well as investigating its effects on other biological pathways. Additionally, further research is needed to fully understand the toxicity and safety of this compound.

Synthesis Methods

The synthesis of (5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-methylphenyl-2-pyrrolidone with propan-2-yl isocyanate in the presence of a thiol catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione has potential applications in scientific research due to its ability to modulate certain biological pathways. Specifically, this compound has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.

properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

(5E)-5-[[1-(3-methylphenyl)pyrrol-2-yl]methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H18N2O2S/c1-12(2)20-17(21)16(23-18(20)22)11-15-8-5-9-19(15)14-7-4-6-13(3)10-14/h4-12H,1-3H3/b16-11+

InChI Key

OMJYIRAEXFBXAF-LFIBNONCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)S3)C(C)C

SMILES

CC1=CC(=CC=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)C(C)C

Origin of Product

United States

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